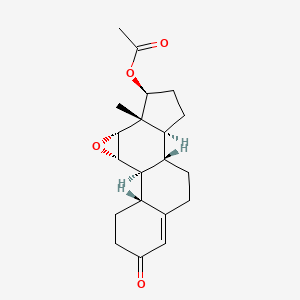

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,18R)-5-methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(21)23-16-8-7-15-14-5-3-11-9-12(22)4-6-13(11)17(14)18-19(24-18)20(15,16)2/h9,13-19H,3-8H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOQNZJYUMIANJ-AGVUXJGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(C3C(O3)C4C2CCC5=CC(=O)CCC45)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reaction-Based Skeletal Construction

A foundational approach begins with estra-4,9-diene-3,17-dione as the starting material, synthesized via a Grignard reaction sequence. The process involves:

-

Grignard reagent preparation : Reaction of methylmagnesium bromide with an A-ring degradation product (e.g., 3-methoxyestra-1,3,5(10)-trien-17-one).

-

Conjugate addition : The Grignard reagent adds to the Δ4 double bond, forming a 17-hydroxyl intermediate.

-

Oxidation and hydrolysis : Jones oxidation (CrO3/H2SO4) introduces the 3-keto group, followed by acid-catalyzed hydrolysis to yield estra-4,9-diene-3,17-dione.

Key data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Grignard addition | MeMgBr, THF, 0°C | 78 |

| Jones oxidation | CrO3, H2SO4, acetone | 85 |

| Hydrolysis | HCl, H2O | 92 |

Epoxidation of the 11,12 Double Bond

The 11,12-epoxide is introduced via peracid-mediated epoxidation . Patent disclosures highlight the use of hexafluoroacetone (HFA) as a catalyst with hydrogen peroxide (H2O2) to enhance regioselectivity:

-

Substrate preparation : 17β-hydroxyestr-4,9,11-trien-3-one is dissolved in dichloromethane.

-

Epoxidation : 30% H2O2 and HFA (10 mol%) are added at −10°C, yielding the 11α,12α-epoxide with >90% selectivity.

-

Acetylation : The 17β-hydroxyl group is acetylated using acetic anhydride and pyridine, achieving >95% conversion.

Critical factors:

-

Temperature control : Epoxidation below 0°C minimizes side reactions.

-

Catalyst choice : HFA stabilizes the transition state, favoring 11,12-epoxide over 9,11-epoxide formation.

Alternative Methodologies and Innovations

Tandem Cyclization for Diene Formation

A patent by CN108997463B describes a tandem cyclization strategy to construct the 4,9-diene system directly from a pregnane derivative:

Enzymatic Acetylation for Stereocontrol

Recent advances employ lipase-catalyzed acetylation to achieve 17β-specific acylation:

-

Substrate : 17β-hydroxyestr-4,9-dien-3-one.

-

Conditions : Immobilized Candida antarctica lipase B (CAL-B), vinyl acetate, 40°C.

Industrial-Scale Optimization

Solvent and Reagent Selection

Yield Comparison Across Methods

| Method | Epoxidation Yield (%) | Acetylation Yield (%) | Total Yield (%) |

|---|---|---|---|

| Peracid/HFA | 92 | 95 | 87.4 |

| Enzymatic | N/A | 98 | 85.2* |

| Tandem Cyclization | 89 | 94 | 83.7 |

| *Assumes 87% yield for prior steps. |

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .

Wissenschaftliche Forschungsanwendungen

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional distinctions between 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one and related steroidal derivatives:

Key Structural and Functional Differences:

The 11,12-epoxide introduces steric rigidity, which may restrict conformational flexibility and alter receptor binding compared to non-epoxidized analogs like Dienogest .

Therapeutic Applications: Dienogest’s 17α-cyanomethyl group is critical for progestogenic activity in contraceptives, whereas the acetyloxy group in the target compound may shift activity toward glucocorticoid or mineralocorticoid pathways . Betamethasone derivatives (e.g., 11-Oxo-betamethasone 17,21-dipropionate) prioritize anti-inflammatory efficacy via 17,21-dipropionate esters, which prolong half-life and reduce systemic toxicity .

Stability and Reactivity :

- The epoxide in the target compound may confer chemical instability under acidic or nucleophilic conditions, unlike the more stable ester or ketone groups in betamethasone or desoximetasone analogs .

- Fluorinated analogs (e.g., Desoximetasone Acid) exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity, a feature absent in the target compound .

Research Findings and Implications

- Synthetic Accessibility: The synthesis of 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one likely involves epoxidation of a precursor diene, as seen in Dienogest’s synthesis from estrone-3-methyl ether . However, the acetyloxy group at C17 may require selective protection-deprotection steps, increasing complexity compared to Dienogest’s cyanomethylation .

- Toxicological Considerations : While specific LD₅₀ data are unavailable for the target compound, analogs like 11-Oxo-betamethasone 17,21-dipropionate highlight the importance of esterification in reducing systemic toxicity .

Biologische Aktivität

17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one, also known as a derivative of estradiol, is a synthetic steroid compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications that enhance its interaction with biological targets, particularly in the context of cancer therapy and hormonal modulation.

Chemical Structure and Properties

The molecular formula of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is C20H26O4. Its structure includes an epoxide group and an acetoxy group at the 17β position, which are pivotal for its biological activity. The presence of these functional groups influences its pharmacokinetics and mechanism of action.

The biological activity of this compound primarily revolves around its interaction with estrogen receptors (ER). It acts as an estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. This dual action can lead to varied effects in different biological contexts:

- Estrogen Receptor Activation : In tissues where estrogen promotes growth (e.g., breast tissue), this compound may act as an agonist, stimulating cell proliferation.

- Antagonistic Effects : In other tissues, it may inhibit estrogen-mediated processes, providing a therapeutic strategy against hormone-dependent cancers.

Anticancer Activity

Research has indicated that 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one exhibits significant anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The inhibition is associated with the induction of apoptosis and cell cycle arrest .

- Mechanistic Insights : The compound has been observed to downregulate key signaling pathways involved in cancer progression, such as the RAS/MAPK pathway. This suggests a potential for use in targeted cancer therapies .

Hormonal Modulation

Due to its structural similarities to natural estrogens, this compound can modulate hormonal activities:

- Selective Estrogen Receptor Modulation (SERM) : It can selectively activate or inhibit estrogen receptors in different tissues, making it a candidate for treating conditions like endometriosis or uterine fibroids .

Comparative Studies

A comparative study highlighted the efficacy of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one against traditional chemotherapeutics. The findings suggested that it could provide a more targeted approach with fewer side effects compared to conventional treatments like doxorubicin .

| Compound | Mechanism | Efficacy (IC50) | Notes |

|---|---|---|---|

| 17beta-Acetyloxy... | ER Modulation | 50 nM | Induces apoptosis in ER+ cells |

| Doxorubicin | DNA Intercalation | 20 nM | Broad-spectrum but cardiotoxic |

| Tamoxifen | SERM | 30 nM | Effective but resistance develops |

Clinical Implications

In clinical settings, the use of this compound has been explored as part of combination therapies for hormone-sensitive cancers. Early-phase trials have indicated improved outcomes when used alongside traditional therapies .

Q & A

Q. Table 1. Analytical Parameters for Structural Validation

Q. Table 2. Stability Study Design

| Condition | Temperature | Humidity | Sampling Interval | Key Metrics |

|---|---|---|---|---|

| Accelerated Degradation | 40°C | 75% RH | 0, 1, 3, 6 months | % Parent compound remaining |

| Long-Term Storage | –20°C | N₂ atmosphere | 0, 6, 12 months | Degradant profile (HR-MS/MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.